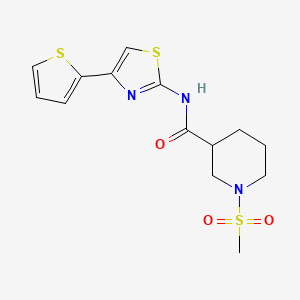

1-(methylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)piperidine-3-carboxamide

Description

1-(Methylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)piperidine-3-carboxamide (hereafter referred to as the "target compound") is a heterocyclic small molecule featuring a piperidine-3-carboxamide core modified with a methylsulfonyl group and a 4-(thiophen-2-yl)thiazol-2-yl substituent. The thiophene moiety introduces electron-rich aromaticity, which may enhance binding interactions in biological systems compared to phenyl or bulkier substituents .

Properties

IUPAC Name |

1-methylsulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S3/c1-23(19,20)17-6-2-4-10(8-17)13(18)16-14-15-11(9-22-14)12-5-3-7-21-12/h3,5,7,9-10H,2,4,6,8H2,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAWZXUTZVTSGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process generally includes the formation of the piperidine ring, followed by the introduction of the thiazole and thiophene rings. The final step involves the sulfonylation of the piperidine ring to introduce the methylsulfonyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

1-(methylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)piperidine-3-carboxamide has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below compares the target compound with three structurally related derivatives:

Key Observations:

- Piperidine Position : The piperidine-3-carboxamide core (target compound and CAS 1058398-26-7) contrasts with the piperidine-4-carboxamide in CAS 1021214-93-6, which may alter conformational flexibility and target binding .

- Hybrid Structures : CAS 1058399-38-4 incorporates a benzo[d]thiazole ring and a pyridylmethyl group, increasing molecular weight and complexity .

Pharmacological Implications (Inferred from Evidence)

While specific activity data for the target compound are unavailable, patents (e.g., EP 3 227 284 B1) highlight the importance of sulfonyl and thiazole groups in kinase inhibition or antimicrobial activity . The thiophene’s electron-rich nature may enhance π-π stacking with protein targets compared to phenyl derivatives, as seen in other thiophene-containing drugs .

Physicochemical Properties

- Molecular Weight : The target compound (~420.5) falls within the typical range for drug-like molecules (<500 Da), similar to its analogs .

- Solubility : Thiophene’s moderate lipophilicity (clogP ~2.5–3.0) may balance solubility and permeability better than the more lipophilic 4-propoxyphenyl or coumarin groups .

Biological Activity

1-(Methylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)piperidine-3-carboxamide, with the CAS number 1236269-19-4, is a compound of interest due to its potential biological activities, particularly in antimicrobial and insecticidal applications. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 357.5 g/mol. The structure features a piperidine ring substituted with a methylsulfonyl group and a thiazole moiety, which are known to contribute to biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₃S |

| Molecular Weight | 357.5 g/mol |

| CAS Number | 1236269-19-4 |

Synthesis

The synthesis of this compound has been explored in various studies. For instance, a study focused on the synthesis of aryl thiazole piperidine amide derivatives highlighted the successful creation of similar compounds with significant biological activity . The characterization methods used include NMR, NMR, and high-resolution mass spectrometry (HRMS).

Antimicrobial Activity

Research indicates that derivatives of thiazole and piperidine structures exhibit promising antimicrobial properties. A study on hybrid antimicrobials combining thiazole and sulfonamide groups demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria . The incorporation of the methylsulfonyl group in this context is believed to enhance membrane permeability, facilitating better interaction with bacterial cells.

Case Study:

In one particular case, compounds similar to 1-(methylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)piperidine exhibited effective inhibition rates against Pseudomonas aeruginosa and Acinetobacter baumannii, both notorious for their resistance to conventional antibiotics .

Insecticidal Activity

The compound's potential as an insecticide has also been evaluated. A study reported that certain derivatives showed significant fungicidal and insecticidal activity, with inhibition rates surpassing those of established fungicides like azoxystrobin . This suggests that the compound may serve as a lead for developing new insecticides.

The exact mechanism by which 1-(methylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)piperidine exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole moiety plays a crucial role in interacting with target enzymes or receptors within microbial cells, leading to disruption of vital processes such as cell wall synthesis or metabolic pathways.

Summary of Findings

Q & A

Basic Research Questions

What synthetic strategies are recommended for preparing 1-(methylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)piperidine-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via coupling reactions between a piperidine-3-carboxylic acid derivative and a thiazol-2-amine precursor. For example, analogous syntheses (e.g., ML277 in ) use carbodiimide-based coupling agents (e.g., HATU or EDC) in polar aprotic solvents like DMF. Optimization involves:

- Amine selection : Steric hindrance in the amine (e.g., bulky substituents) may reduce yields, as seen in , where yields ranged from 6% to 39% depending on the amine.

- Solvent and temperature : Prolonged reflux in DMF improves coupling efficiency but may increase side products.

- Purification : Reverse-phase HPLC or column chromatography ensures ≥98% purity.

Which analytical techniques are critical for confirming the structural identity and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm, methylsulfonyl group at δ 3.1–3.3 ppm).

- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>98% required for pharmacological studies).

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z calculated for C15H16N3O3S2: 366.06).

What are common impurities in the synthesis of thiazole-containing carboxamides, and how are they mitigated?

Methodological Answer:

- Unreacted starting materials : Monitor via TLC and remove via recrystallization or flash chromatography.

- By-products : For example, detected residual DMF in some batches, eliminated via repeated washing with ethyl acetate.

- Oxidation products : The methylsulfonyl group is stable, but thiophene rings may oxidize; use inert atmospheres during synthesis.

Advanced Research Questions

How can researchers resolve contradictions in biological activity data across studies targeting similar thiazole-carboxamide derivatives?

Methodological Answer:

- Control variables : Compare assay conditions (e.g., cell lines, IC50 protocols). For instance, trifluoromethyl groups (as in ) enhance metabolic stability, which may explain discrepancies in in vivo vs. in vitro results.

- Structural analogs : Test derivatives with modified thiophene or piperidine substituents to isolate pharmacophoric features.

- Data normalization : Use internal standards (e.g., β-actin in Western blots) to correct for variability.

What strategies elucidate structure-activity relationships (SAR) for this compound’s interaction with kinase targets?

Methodological Answer:

- Fragment-based design : Replace the thiophene with other heterocycles (e.g., furan or pyridine) and assess activity changes (see for thiazole-chromenone hybrids).

- Molecular docking : Use software like AutoDock to predict binding modes with kinases. For example, the methylsulfonyl group may hydrogen-bond to catalytic lysine residues.

- Pharmacokinetic profiling : Compare logP values (lipophilicity) of analogs to correlate substituents with membrane permeability.

How do electronic effects of substituents (e.g., methylsulfonyl vs. tosyl) influence pharmacokinetic properties?

Methodological Answer:

- Methylsulfonyl : Enhances metabolic stability due to strong electron-withdrawing effects, reducing CYP450-mediated oxidation.

- Tosyl groups : Increase molecular weight and may reduce blood-brain barrier penetration (observed in ML277 analogs).

- Experimental validation : Conduct hepatic microsome assays to compare half-lives of analogs.

What computational methods predict off-target interactions for this compound?

Methodological Answer:

- Pharmacophore screening : Use tools like Pharmit to identify shared motifs with known inhibitors (e.g., ATP-binding pockets in kinases).

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to assess nucleophilic/electrophilic regions prone to off-target binding.

- Machine learning : Train models on ChEMBL data to predict toxicity profiles based on structural fingerprints.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.